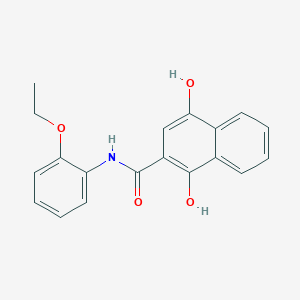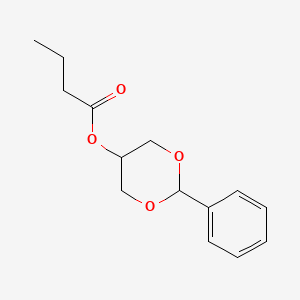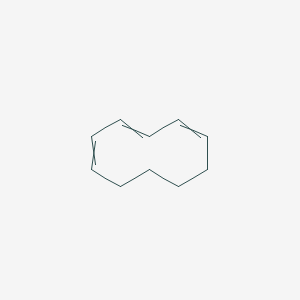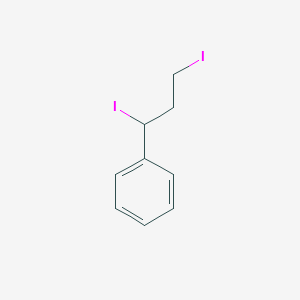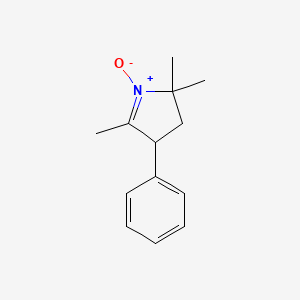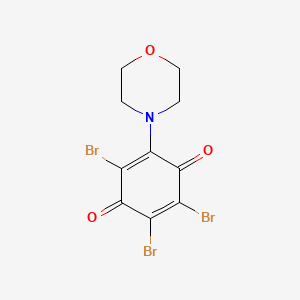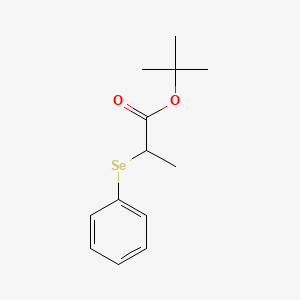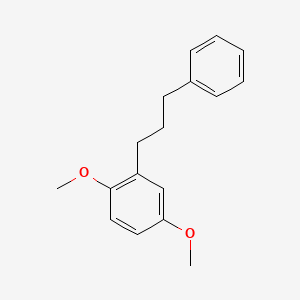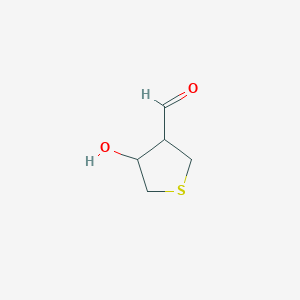
4-Hydroxythiolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxythiolane-3-carbaldehyde is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a thiolane ring. The presence of both functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxythiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 1,4-dithiane-2,5-diol with appropriate aldehydes under acidic conditions. Another method includes the oxidation of 4-hydroxythiolane-3-methanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxythiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4-Hydroxythiolane-3-carboxylic acid.
Reduction: 4-Hydroxythiolane-3-methanol.
Substitution: 4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde derivatives.
Applications De Recherche Scientifique
4-Hydroxythiolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Hydroxythiolane-3-carbaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, it can act as an enzyme inhibitor or modulator by forming covalent bonds with active site residues. The aldehyde group is particularly reactive and can form Schiff bases with amino groups in proteins, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxythiolane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Hydroxythiolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Alkoxy- or 4-acyloxythiolane-3-carbaldehyde: Derivatives with substituted hydroxyl groups.
Uniqueness
4-Hydroxythiolane-3-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the thiolane ring, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
113772-17-1 |
|---|---|
Formule moléculaire |
C5H8O2S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
4-hydroxythiolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2S/c6-1-4-2-8-3-5(4)7/h1,4-5,7H,2-3H2 |
Clé InChI |
CLEKNVDYPODCTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CS1)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
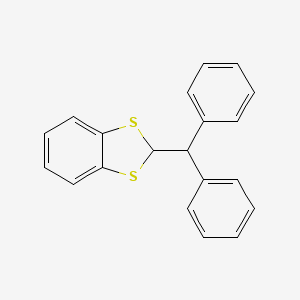
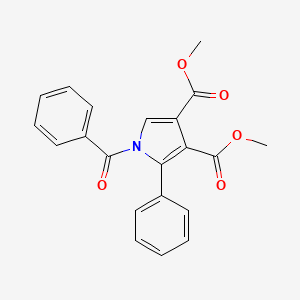
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
